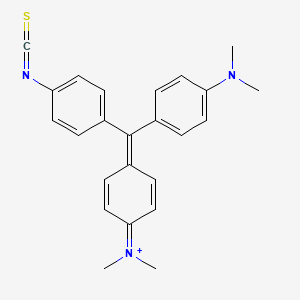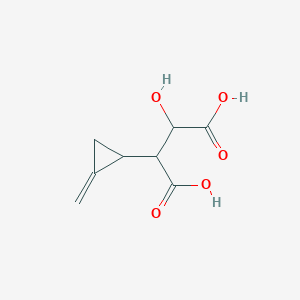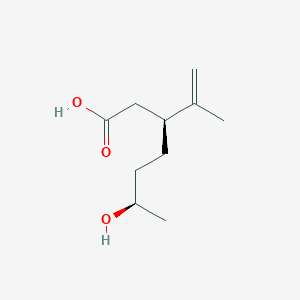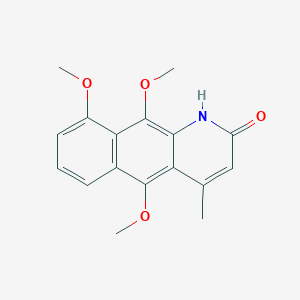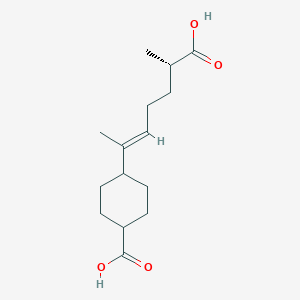
Hymenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hymenoic acid is a natural product found in Hymenochaete with data available.
Scientific Research Applications
DNA Polymerase λ Inhibition
Hymenoic acid, extracted from the fungus Hymenochaetaceae sp., has been identified as a specific inhibitor of DNA polymerase λ. Its unique inhibitory effect does not extend to other mammalian polymerases or DNA metabolic enzymes, suggesting a targeted mechanism of action. This selective inhibition could have implications in understanding DNA repair and replication processes (Nishida et al., 2008). Additionally, the successful synthesis of (S)-(+)-hymenoic acid has been reported, providing a pathway for its study and potential therapeutic applications (Takahashi et al., 2018).
Cancer Management Potential
While not directly related to hymenoic acid, studies on Hymenocardia acida, a shrub known for its medicinal properties, have shown notable anticancer activities. This suggests a broader range of bioactive compounds within related species that could be investigated for similar properties, potentially including hymenoic acid or its derivatives (Adedokun et al., 2022).
Traditional Medicine Applications
Although not specifically about hymenoic acid, research on plants from the same family, like Hymenocardia acida, reveals usage in traditional medicine for treating diseases like sickle cell anemia. This underscores the potential for hymenoic acid to be investigated for similar applications (Ibrahim et al., 2007).
properties
Product Name |
Hymenoic acid |
|---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
4-[(E,6S)-6-carboxyhept-2-en-2-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H24O4/c1-10(4-3-5-11(2)14(16)17)12-6-8-13(9-7-12)15(18)19/h4,11-13H,3,5-9H2,1-2H3,(H,16,17)(H,18,19)/b10-4+/t11-,12?,13?/m0/s1 |
InChI Key |
LTNNRLSIPOPBOC-AIPMOWSPSA-N |
Isomeric SMILES |
C[C@@H](CC/C=C(\C)/C1CCC(CC1)C(=O)O)C(=O)O |
Canonical SMILES |
CC(CCC=C(C)C1CCC(CC1)C(=O)O)C(=O)O |
synonyms |
hymenoic acid trans-4-((1'E,5'S)-5'-carboxy-1'-methyl-1'-hexenyl)cyclohexanecarboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



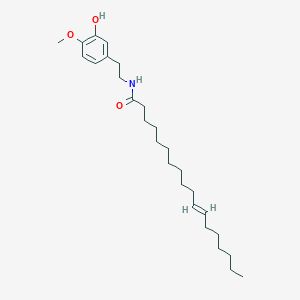

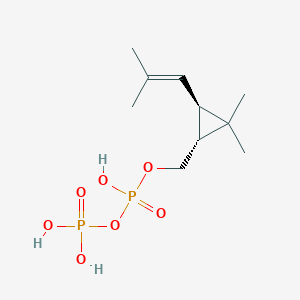
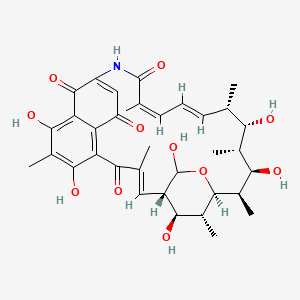
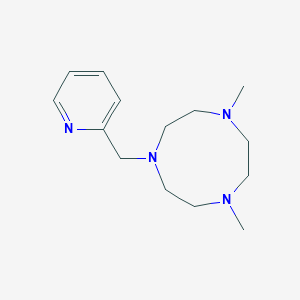
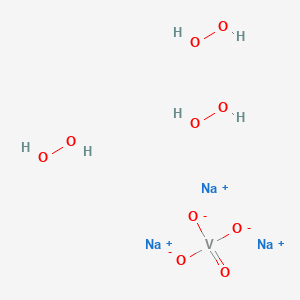
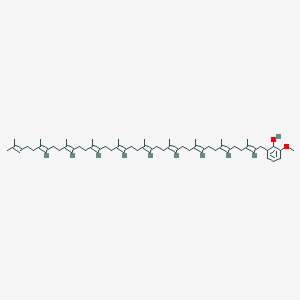
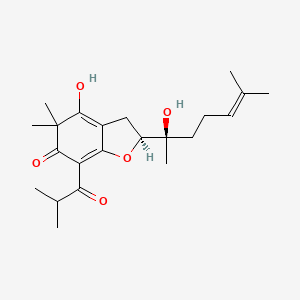
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]-N-[4-[[4-(4-morpholinyl)-1-(phenylthio)butan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B1264371.png)
![(4-Isopropylpiperazin-1-yl)(6-(tetrahydro-2H-pyran-4-yl)-6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B1264372.png)
